molecular formula C10H16O2 B15178400 2-(3-Cyclohexene-1-yl)ethyl acetate CAS No. 39055-34-0

2-(3-Cyclohexene-1-yl)ethyl acetate

Cat. No.: B15178400
CAS No.: 39055-34-0
M. Wt: 168.23 g/mol
InChI Key: HEYMGGRGEJTPBD-UHFFFAOYSA-N
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Description

2-(3-Cyclohexene-1-yl)ethyl acetate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . . This compound is characterized by a cyclohexene ring attached to an ethyl acetate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclohexene-1-yl)ethyl acetate typically involves the esterification of 3-Cyclohexene-1-ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexene-1-yl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Cyclohexene-1-yl)ethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexene-1-yl)ethyl acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and 3-Cyclohexene-1-ethanol, which can further participate in biochemical reactions. The cyclohexene ring can interact with enzymes and receptors, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyclohexene-1-yl)ethyl acetate is unique due to its specific combination of a cyclohexene ring and an ethyl acetate group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

39055-34-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-cyclohex-3-en-1-ylethyl acetate

InChI

InChI=1S/C10H16O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-3,10H,4-8H2,1H3

InChI Key

HEYMGGRGEJTPBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1CCC=CC1

Origin of Product

United States

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